(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride
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Overview
Description
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride is a synthetic organic compound with a unique structure characterized by an amino group, a dimethyl-substituted hept-4-ynoic acid backbone, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,6-dimethylhept-4-ynoic acid and an appropriate amine source.
Amidation Reaction: The carboxylic acid group of 6,6-dimethylhept-4-ynoic acid is activated using reagents like carbodiimides or acid chlorides, followed by coupling with an amine to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to control reaction parameters and improve efficiency.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents like ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Altering Cellular Processes: Affecting processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid: The non-hydrochloride form of the compound.
(2S)-2-amino-6,6-dimethylheptanoic acid: A similar compound with a saturated heptanoic acid backbone.
(2S)-2-amino-6,6-dimethylhept-4-enoic acid: A similar compound with a double bond in the hept-4-enoic acid backbone.
Uniqueness
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid hydrochloride is unique due to its specific structural features, including the presence of a triple bond and the hydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2757961-43-4 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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